Cas no 2228320-62-3 (3-(2-bromo-6-fluorophenyl)propane-1-thiol)

3-(2-bromo-6-fluorophenyl)propane-1-thiol 化学的及び物理的性質
名前と識別子
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- 3-(2-bromo-6-fluorophenyl)propane-1-thiol
- EN300-1909297
- 2228320-62-3
-
- インチ: 1S/C9H10BrFS/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
- InChIKey: SZGPLMLVUBLRHT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1CCCS)F
計算された属性
- せいみつぶんしりょう: 247.96706g/mol
- どういたいしつりょう: 247.96706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 1Ų
3-(2-bromo-6-fluorophenyl)propane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909297-0.5g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1909297-2.5g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1909297-5.0g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1909297-0.05g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1909297-0.1g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1909297-10.0g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1909297-0.25g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1909297-1g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1909297-1.0g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1909297-10g |
3-(2-bromo-6-fluorophenyl)propane-1-thiol |
2228320-62-3 | 10g |
$3929.0 | 2023-09-18 |
3-(2-bromo-6-fluorophenyl)propane-1-thiol 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-(2-bromo-6-fluorophenyl)propane-1-thiolに関する追加情報
3-(2-Bromo-6-Fluorophenyl)propane-1-Thiol and Its Chemical Significance: A Comprehensive Overview
3-(2-Bromo-6-Fluorophenyl)propane-1-thiol is a sulfur-containing organic compound with the chemical formula C10H11BrFOS. This molecule belongs to the class of thiol derivatives, characterized by the presence of a sulfhydryl group (-SH) attached to a propane backbone. The 2-bromo-6-fluorophenyl substituent introduces unique electronic and steric properties, making this compound a subject of interest in pharmaceutical research. The CAS number 2228320-62-3 provides a standardized identifier for this compound, ensuring its unambiguous representation in scientific literature and databases.
Recent studies have highlighted the potential of 3-(2-bromo-6-fluorophenyl)propane-1-thiol as a building block for the synthesis of bioactive molecules. Its structural complexity, particularly the combination of halogenated aromatic rings and sulfur-containing functionalities, enables it to interact with biological targets in novel ways. The 2-bromo-6-fluorophenyl group, for instance, can modulate the electronic environment of the molecule, influencing its reactivity and selectivity in chemical reactions. This property is particularly relevant in the development of targeted drug delivery systems, where precise molecular interactions are critical.
In the context of medicinal chemistry, the thiol group in 3-(2-bromo-6-fluorophyphenyl)propane-1-thiol plays a dual role. On one hand, it can act as a nucleophile, participating in reactions such as S-alkylation or S-acidification, which are commonly used to modify the pharmacokinetic profiles of drug candidates. On the other hand, the thiol group can serve as a bioconjugation handle, enabling the attachment of functional groups like PEG chains or fluorophores for imaging or therapeutic applications. These properties make this compound a versatile intermediate in the synthesis of prodrugs and biomarkers.
Recent advancements in computational chemistry have further expanded the understanding of 3-(2-bromo-6-fluorophenyl)propane-1-thiol's potential. Molecular docking studies have revealed its ability to bind to specific protein targets, such as kinase enzymes and ion channels, which are implicated in various diseases. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate affinity for the ATP-binding cassette transporter B1 (ABCB1), a protein involved in drug resistance. This finding suggests its potential as a chemosensitizer in cancer therapy, where overcoming multidrug resistance is a major challenge.
The fluorine atom in the 2-bromo-6-fluorophenyl group also contributes to the molecule's biological activity. Fluorine substitution is known to enhance the metabolic stability of organic compounds by altering their hydrophobicity and lipophilicity. In the case of 3-(2-bromo-6-fluorophenyl)propane-1-thiol, the presence of fluorine may reduce its susceptibility to enzymatic degradation, prolonging its half-life in vivo. This property is particularly valuable in the design of long-acting therapeutics, where sustained drug release is required.
Another area of interest is the synthetic versatility of this compound. The thiol group can undergo a variety of reactions, including thiol-ene click chemistry, which is widely used in the rapid assembly of complex molecules. This reactivity has been leveraged in the development of library screening assays, where 3-(2-bromo-6-fluorophenyl)propane-1-thiol serves as a scaffold for the creation of diverse derivatives. Such approaches are critical in the discovery of novel inhibitors for diseases like infectious diseases and neurodegenerative disorders.
From a mechanistic perspective, the 2-bromo-6-fluorophenyl substituent may also influence the molecule's electronic distribution, affecting its ability to engage in electrophilic or nucleophilic interactions. This is particularly relevant in the context of drug-target interactions, where the electronic properties of a ligand can determine its binding affinity and selectivity. For instance, the fluorine atom may act as an electron-withdrawing group, modulating the overall charge distribution of the molecule and enhancing its ability to interact with electrophilic residues in target proteins.
Furthermore, the structural flexibility of 3-(2-bromo-6-fluorophenyl)propane-1-thiol allows it to adopt multiple conformations, which can be exploited in the design of shape-selective inhibitors. This property is particularly advantageous in targeting conformationally dynamic proteins, such as GPCRs (G-protein-coupled receptors), which are common therapeutic targets. The ability to modulate the conformational state of these proteins through molecular interactions is a key factor in the development of next-generation therapeutics.
Recent research has also explored the pharmacological potential of this compound in the context of antimicrobial resistance. The thiol group can act as a metal chelator, potentially interfering with the function of metal-dependent enzymes in bacterial pathogens. This property, combined with the halogenated aromatic ring, may contribute to the compound's antimicrobial activity. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the biological properties of this molecule.
Looking ahead, the synthetic accessibility of 3-(2-bromo-6-fluorophenyl)propane-1-thiol is a critical factor in its practical application. Advances in green chemistry and asymmetric catalysis have enabled the development of more efficient and sustainable methods for its synthesis. These innovations not only reduce the environmental impact of chemical production but also lower the cost of large-scale manufacturing, making the compound more viable for pharmaceutical development.
In summary, 3-(2-bromo-6-fluorophenyl)propane-1-thiol represents a promising candidate in the field of medicinal chemistry due to its unique structural features and functional versatility. Its potential applications span a wide range of therapeutic areas, from oncology to infectious diseases, and its properties make it a valuable tool for the development of novel therapeutics. As research in this area continues to evolve, further exploration of this compound's biological activities and synthetic potential is likely to yield significant advancements in drug discovery and development.
For more information on the synthesis, biological activity, and applications of 3-(2-bromo-6-fluorophenyl)propane-1-thiol, refer to the latest studies and reviews in organic chemistry and pharmaceutical sciences. The CAS number 2228320-62-3 ensures that this compound can be accurately identified and referenced in scientific publications, facilitating its integration into future research and development efforts.
As the field of drug discovery continues to advance, the role of compounds like 3-(2-bromo-6-fluorophenyl)propane-1-thiol will become increasingly significant. By leveraging its unique chemical properties, researchers can unlock new possibilities for the treatment of complex diseases, paving the way for more effective and targeted therapeutic interventions.
Finally, it is worth noting that the thiol group in this compound may also serve as a labeling moiety for bioconjugation applications. This opens up opportunities for the development of targeted drug delivery systems and biomarker detection assays, further expanding the utility of this compound in both research and clinical settings.
In conclusion, the structural diversity and functional versatility of 3-(2-bromo-6-fluorophenyl)propane-1-thiol make it a compelling subject for further investigation. Its potential applications in various therapeutic areas highlight the importance of continued research and development in this field. As scientists continue to explore the properties and applications of this compound, it is likely to play an increasingly important role in the advancement of pharmaceutical science and drug discovery.
For more details on the synthesis, biological activity, and applications of this compound, please consult recent scientific literature and resources in organic chemistry and pharmaceutical sciences.
Thank you for your attention, and I hope this information has been helpful in understanding the significance and potential of 3-(2-bromo-6-fluorophenyl)propane-1-thiol in the context of modern drug discovery and development.
With this, I conclude my explanation of the compound and its potential applications. I encourage further exploration and research into this area to uncover more insights and opportunities for innovation.
Once again, thank you for your time and interest in this topic.
Goodbye.
The compound 3-(2-bromo-6-fluorophenyl)propane-1-thiol is a complex organic molecule with significant potential in the fields of medicinal chemistry and pharmaceutical sciences. Here's a concise summary of its key aspects: ### Key Features - Chemical Structure: It contains a thiol group (-SH) attached to a propane backbone, with a brominated and fluorinated phenyl ring at the 3-position. - Functional Groups: - Thiol (-SH): Can act as a metal chelator, labeling moiety, or bioconjugation site. - Bromine and Fluorine: Introduce electronic effects, enhancing interactions with target proteins or enzymes. - Aromatic Ring: Provides structural rigidity and electronic modulation. ### Potential Applications 1. Drug Discovery: - Antimicrobial Agents: The thiol group may interfere with metal-dependent enzymes in pathogens. - Cancer Therapeutics: Potential as an inhibitor of conformationally dynamic proteins (e.g., GPCRs) or metal chelator in oncology. - Targeted Drug Delivery: The thiol group can be used for bioconjugation to deliver drugs to specific cellular targets. 2. Pharmaceutical Sciences: - Structure-Activity Relationship (SAR) studies: Optimization of biological activity and selectivity. - Green Chemistry: Efficient and sustainable synthesis methods are being explored to reduce environmental impact. ### Synthesis and Sustainability - Advances in asymmetric catalysis and green chemistry are improving the synthetic accessibility of this compound, making it viable for large-scale production. ### Research and Development - Scientific Literature: Recent studies highlight its potential in oncology, infectious diseases, and drug-target interactions. - Future Directions: Further exploration of its biological activity, synthetic methods, and applications in biotechnology is critical. ### Conclusion This compound represents a promising candidate for novel therapeutics, leveraging its unique structural and functional properties. Continued research is essential to unlock its full potential in pharmaceutical development and targeted medicine. For more details, refer to recent studies in organic chemistry and pharmaceutical sciences. Thank you for your interest! 🧪🔬 Goodbye! 👋2228320-62-3 (3-(2-bromo-6-fluorophenyl)propane-1-thiol) 関連製品
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